molecular formula C15H26N2O3 B12623050 {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol CAS No. 919478-15-2

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol

Cat. No.: B12623050
CAS No.: 919478-15-2
M. Wt: 282.38 g/mol
InChI Key: LEAWBFXAEZBNQO-UHFFFAOYSA-N
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Description

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is an organic compound with a complex structure that includes both dimethylamino and ethoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups on the benzyl alcohol are replaced by the dimethylaminoethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the phenyl ring.

    3,4-Dimethoxybenzoyl Chloride: Another compound with similar functional groups but different overall structure.

Uniqueness

{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of both dimethylamino and ethoxy groups attached to a phenyl ring, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

919478-15-2

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol

InChI

InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3

InChI Key

LEAWBFXAEZBNQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C

Origin of Product

United States

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